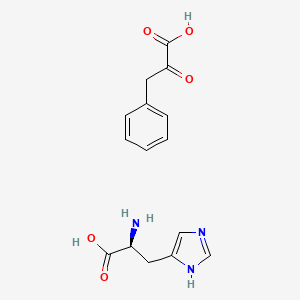

Sodium (R)-3-phenyllactate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

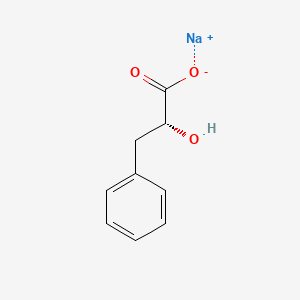

El Lactato de sodio (R)-3-fenil es una sal de sodio del ácido (R)-3-feniláctico, una molécula quiral con un grupo fenilo unido al tercer carbono de una cadena principal de ácido láctico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Lactato de sodio (R)-3-fenil generalmente implica la neutralización del ácido (R)-3-feniláctico con hidróxido de sodio. La reacción es sencilla y se puede representar de la siguiente manera:

(R)-3-phenyllactic acid+NaOH→Sodium (R)-3-phenyllactate+H2O

Métodos de producción industrial: La producción industrial del Lactato de sodio (R)-3-fenil puede implicar la fermentación de microorganismos específicos que producen ácido (R)-3-feniláctico, seguida de su extracción y neutralización con hidróxido de sodio. El proceso de fermentación está optimizado para un alto rendimiento y pureza del enantiómero deseado.

Tipos de reacciones:

Oxidación: El Lactato de sodio (R)-3-fenil puede sufrir reacciones de oxidación, generalmente en presencia de agentes oxidantes fuertes, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: La reducción del Lactato de sodio (R)-3-fenil puede producir derivados alcohólicos, dependiendo de los agentes reductores utilizados.

Sustitución: El grupo fenilo en el Lactato de sodio (R)-3-fenil puede participar en reacciones de sustitución aromática electrofílica, como la nitración o la halogenación.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Nitración con ácido nítrico (HNO3) y ácido sulfúrico (H2SO4); halogenación con bromo (Br2) o cloro (Cl2).

Productos principales:

Oxidación: Formación de derivados de benzaldehído o ácido benzoico.

Reducción: Formación de alcohol (R)-3-feniláctico.

Sustitución: Formación de derivados fenólicos nitro o halogenados.

Aplicaciones Científicas De Investigación

El Lactato de sodio (R)-3-fenil tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.

Biología: Se investiga por sus propiedades antimicrobianas y su posible uso como conservante.

Medicina: Se explora por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y antioxidantes.

Industria: Se utiliza en la producción de polímeros biodegradables y como precursor en la síntesis de productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del Lactato de sodio (R)-3-fenil implica su interacción con objetivos y vías moleculares específicas:

Actividad antimicrobiana: Interfiere con las membranas celulares microbianas, lo que lleva a la lisis y muerte celular.

Actividad antiinflamatoria: Inhibe la producción de citocinas y mediadores proinflamatorios.

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo en las células.

Comparación Con Compuestos Similares

El Lactato de sodio (R)-3-fenil se puede comparar con otros compuestos similares, como:

Lactato de sodio (S)-3-fenil: El enantiómero del Lactato de sodio (R)-3-fenil, con diferentes actividades y propiedades biológicas.

Lactato de sodio: Un análogo más simple sin el grupo fenilo, utilizado ampliamente en aplicaciones médicas e industriales.

Mandelato de sodio: Otra sal de ácido alfa-hidroxi aromático, utilizada en aplicaciones similares pero con diferentes propiedades químicas.

Unicidad: El Lactato de sodio (R)-3-fenil es único debido a su naturaleza quiral y la presencia del grupo fenilo, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos.

Propiedades

Número CAS |

85391-15-7 |

|---|---|

Fórmula molecular |

C9H9NaO3 |

Peso molecular |

188.16 g/mol |

Nombre IUPAC |

sodium;(2R)-2-hydroxy-3-phenylpropanoate |

InChI |

InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m1./s1 |

Clave InChI |

DVSAFLNBVQKEKE-DDWIOCJRSA-M |

SMILES isomérico |

C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.[Na+] |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.